3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(2-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
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Overview
Description
3-Chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Substitution Reactions: The chloro, hydroxyphenyl, and methylphenyl groups are introduced through substitution reactions. These reactions often require specific reagents and conditions, such as the use of chlorinating agents for the chloro group and phenylation reactions for the hydroxyphenyl and methylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the compound may produce amines.
Scientific Research Applications
3-Chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: Shares the chloro and hydroxyphenyl groups but differs in the overall structure and functional groups.
4-Amino-2-(3-hydroxyphenyl)-6a,10a-dihydro-5H-chromeno[4,3-d]pyrimidin-5-one: Contains a hydroxyphenyl group and a pyrrole-like structure but differs in the overall ring system and substituents.
Uniqueness
3-Chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
3-chloro-4-(3-hydroxyanilino)-1-(2-methylphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-5-2-3-8-13(10)20-16(22)14(18)15(17(20)23)19-11-6-4-7-12(21)9-11/h2-9,19,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGVTLIPDOCOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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